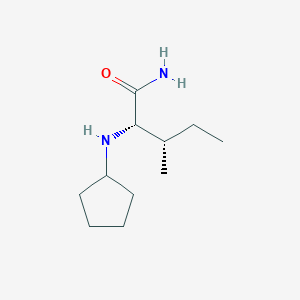
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl group, and a fluoropropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The fluorination step can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents. The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-bearing carbon.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can be cleaved under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The fluorine atom can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one
- (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
Uniqueness
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate is unique due to the presence of both a fluorine atom and a tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research applications .
Properties
CAS No. |
1956436-62-6 |
|---|---|
Molecular Formula |
C14H30FNO3Si |
Molecular Weight |
307.48 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-fluoropropyl]carbamate |
InChI |
InChI=1S/C14H30FNO3Si/c1-13(2,3)19-12(17)16-9-11(15)10-18-20(7,8)14(4,5)6/h11H,9-10H2,1-8H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
HZVSSELOEOOSBY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO[Si](C)(C)C(C)(C)C)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
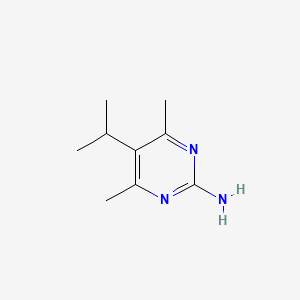
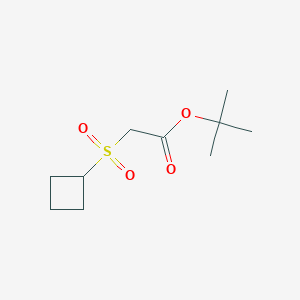
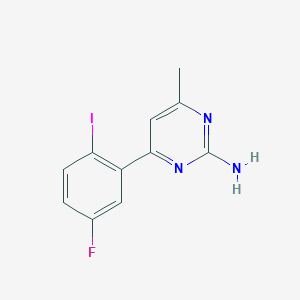
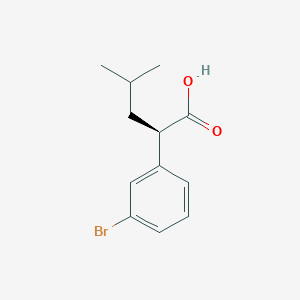

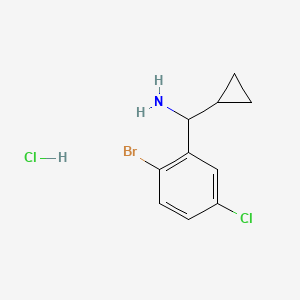
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
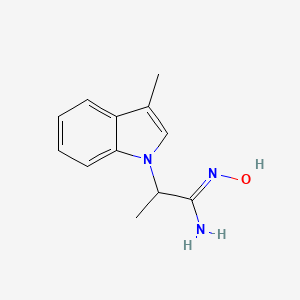
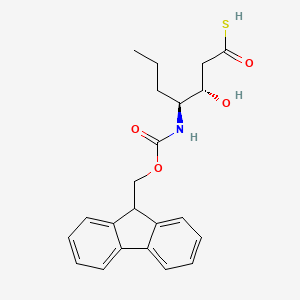
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
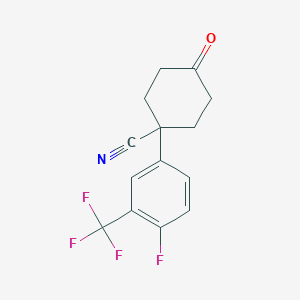
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
